3-Ethoxy-4-fluorothiophenol

Description

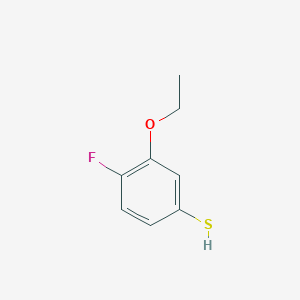

3-Ethoxy-4-fluorothiophenol is a sulfur-containing aromatic compound characterized by an ethoxy group (-OCH₂CH₃) at the 3-position, a fluorine atom (-F) at the 4-position, and a thiophenol (-SH) functional group. Thiophenol derivatives are often utilized in pharmaceuticals, agrochemicals, and materials science due to their nucleophilicity and ability to participate in coupling reactions.

Properties

IUPAC Name |

3-ethoxy-4-fluorobenzenethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FOS/c1-2-10-8-5-6(11)3-4-7(8)9/h3-5,11H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYAHMGVHHNDXTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)S)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-4-fluorothiophenol can be achieved through several methods. One common approach involves the reaction of 4-fluorobenzenesulfonyl chloride with sodium hydrogen sulfite to form sodium 4-fluorobenzenesulfinate. This intermediate is then reduced with sulfur dioxide to yield 4,4’-difluorodiphenyl disulfide, which is subsequently reacted with sodium borohydride in a water-miscible inert organic solvent to produce 4-fluorothiophenol. The final step involves the ethoxylation of 4-fluorothiophenol to obtain 3-Ethoxy-4-fluorothiophenol .

Industrial Production Methods

Industrial production of 3-Ethoxy-4-fluorothiophenol typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-4-fluorothiophenol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form thiolates.

Substitution: The ethoxy and fluorine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like sodium ethoxide and potassium fluoride are employed under appropriate conditions.

Major Products Formed

Oxidation: Disulfides and sulfonic acids.

Reduction: Thiolates.

Substitution: Various substituted thiophenol derivatives.

Scientific Research Applications

3-Ethoxy-4-fluorothiophenol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organosulfur compounds.

Biology: Investigated for its potential as a biochemical probe due to its reactive thiol group.

Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Ethoxy-4-fluorothiophenol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The ethoxy and fluorine groups may influence the compound’s reactivity and binding affinity to specific targets, thereby modulating its biological activity .

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and physicochemical differences between 3-Ethoxy-4-fluorothiophenol and related compounds:

*Note: pKa values are approximate and based on typical functional group behavior.

Key Observations:

Acidity: The thiophenol group in 3-Ethoxy-4-fluorothiophenol confers significantly higher acidity (pKa ~6) compared to phenolic analogs (pKa ~10) due to the weaker S-H bond and greater stabilization of the thiolate anion .

Electron Effects: The fluorine substituent in the 4-position exerts an electron-withdrawing effect, enhancing the electrophilicity of the aromatic ring. The trifluoromethoxy group in introduces strong electron-withdrawing character, likely increasing resistance to oxidation compared to simpler ethoxy derivatives.

Solubility: Thiophenols generally exhibit lower polarity and reduced solubility in polar solvents (e.g., water) compared to phenols. For example, 3-Ethoxy-4-fluorophenol may have higher aqueous solubility due to its hydroxyl group .

Biological Activity

3-Ethoxy-4-fluorothiophenol is a compound of interest in various fields of biological and medicinal chemistry due to its unique structural features and potential applications. This article provides a comprehensive overview of its biological activity, including its mechanism of action, antimicrobial properties, and potential therapeutic applications.

Chemical Structure and Properties

3-Ethoxy-4-fluorothiophenol features a thiophenol moiety with an ethoxy group and a fluorine atom, which may influence its reactivity and biological interactions. The compound can be represented as follows:

- Chemical Formula : CHFOS

- Molecular Weight : 188.24 g/mol

The presence of the thiol group allows for covalent bonding with various biological targets, potentially altering their activity.

The biological activity of 3-Ethoxy-4-fluorothiophenol is largely attributed to its thiol group, which can engage in nucleophilic attacks on electrophilic sites in proteins and enzymes. This interaction can lead to:

- Enzyme Inhibition : The compound may inhibit specific enzymes by modifying active sites through covalent bond formation.

- Modulation of Protein Function : By altering protein conformation or function, it can affect various signaling pathways.

Antimicrobial Activity

Research has indicated that 3-Ethoxy-4-fluorothiophenol exhibits notable antimicrobial properties. A study investigating the antimicrobial activity of various thiophenols reported significant effects against several bacterial strains. The results are summarized in Table 1 below:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 μg/mL |

| Escherichia coli | 8 μg/mL |

| Bacillus subtilis | 16 μg/mL |

| Candida albicans | 20 μg/mL |

These findings suggest that 3-Ethoxy-4-fluorothiophenol could serve as a lead compound in the development of new antimicrobial agents.

Case Studies and Research Findings

A notable case study involved the synthesis and evaluation of various substituted thiophenols, including 3-Ethoxy-4-fluorothiophenol. The study highlighted its effectiveness against resistant strains of bacteria, demonstrating its potential as a therapeutic agent in treating infections caused by multi-drug resistant organisms .

In another investigation, the compound was explored for its role as a biochemical probe due to its ability to selectively interact with thiol-containing biomolecules. This property makes it valuable for studying redox biology and enzyme mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.